molecular formula C34H34N2O2 B11086250 N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide

N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B11086250
M. Wt: 502.6 g/mol
InChI Key: DGJVWAFHIMZFGZ-UHFFFAOYSA-N
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Description

N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound with the molecular formula C34H34N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include benzyl chloride, carbamoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful monitoring of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C34H34N2O2

Molecular Weight

502.6 g/mol

IUPAC Name

N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-3H-indene-5-carboxamide

InChI

InChI=1S/C34H34N2O2/c1-33(2)21-28-20-27(32(38)36-23-25-12-8-5-9-13-25)16-19-30(28)34(33,3)29-17-14-26(15-18-29)31(37)35-22-24-10-6-4-7-11-24/h4-20H,21-23H2,1-3H3,(H,35,37)(H,36,38)

InChI Key

DGJVWAFHIMZFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1(C)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C=CC(=C2)C(=O)NCC5=CC=CC=C5)C

Origin of Product

United States

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